3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, with CAS number 2090850-96-5, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 212.29 g/mol. The compound features an amino group and a hydroxymethyl substituent, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 2090850-96-5 |
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the amino group suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
Pharmacological Properties
Preliminary studies have shown that this compound exhibits:
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth, suggesting this compound may also possess such properties.
- Neuroprotective Effects : Given its potential interaction with nAChRs, it may offer neuroprotective benefits, particularly in conditions characterized by cholinergic deficits.
Study on Antimicrobial Efficacy
A study conducted on structurally related compounds revealed that those with spirocyclic structures exhibited significant antimicrobial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity and inhibition of metabolic pathways.
Neuropharmacological Assessment
In vivo studies using animal models have indicated that compounds similar to this compound can enhance cognitive function and memory retention. These effects were observed through behavioral tests assessing learning and memory in rodents, suggesting potential therapeutic applications in cognitive disorders.
Properties
IUPAC Name |
3-amino-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-5-2-10(15)13-6-9(7-14)11(8-13)3-1-4-11/h9,14H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKLRPSIDOMKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.